molecular formula C17H12Cl2O2 B3041223 3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-4,6-dimethylcoumarin CAS No. 263364-96-1

3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-4,6-dimethylcoumarin

Cat. No.: B3041223
CAS No.: 263364-96-1
M. Wt: 319.2 g/mol
InChI Key: DDPKEASGKTUGJW-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin is an organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of dichlorophenyl and dimethyl groups in this compound enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with 4,6-dimethyl-2H-pyran-2-one. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: Another coumarin derivative with similar biological activities.

    7-Hydroxycoumarin: Known for its anticoagulant properties.

    Coumarin: The parent compound with a wide range of applications.

Uniqueness

3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin is unique due to the presence of dichlorophenyl and dimethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its effects on various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the coumarin family, characterized by a benzopyrone structure. The presence of the dichlorophenyl group and additional methyl groups at positions 4 and 6 influences its biological activity significantly.

1. Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin can inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that certain coumarins induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle arrest .

2. Antimicrobial Activity

Coumarin derivatives have been evaluated for their antimicrobial potential. A study highlighted the effectiveness of modified coumarins against bacterial strains, suggesting that structural modifications can enhance their antimicrobial efficacy . Specifically, derivatives with halogen substitutions showed increased activity against Gram-positive bacteria.

3. Antioxidant Properties

The antioxidant capacity of coumarins is well-documented. Compounds like 3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin demonstrate the ability to scavenge free radicals and reduce oxidative stress in biological systems. The presence of electron-donating groups enhances their radical-scavenging activity .

4. Neuroprotective Effects

Research has suggested that coumarin derivatives may exert neuroprotective effects by modulating neurotransmitter systems. Specifically, some studies indicate potential interactions with serotonin receptors, which could be beneficial in treating mood disorders .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various coumarins, 3-(2,4-Dichlorophenyl)-4,6-dimethylcoumarin was found to significantly inhibit the growth of HepG2 liver cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Screening

A comparative study on the antimicrobial efficacy of several coumarin derivatives revealed that those with chlorinated phenyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to more potent antimicrobial agents .

Research Findings Summary Table

Activity Mechanism Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
NeuroprotectiveModulation of serotonin receptors

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4,6-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O2/c1-9-3-6-15-13(7-9)10(2)16(17(20)21-15)12-5-4-11(18)8-14(12)19/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPKEASGKTUGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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